

Application Note: ¹H NMR Analysis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Cat. No.: B1336276

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and data interpretation guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**. This compound is of interest in medicinal chemistry and materials science, and its structural elucidation by NMR is a critical step in its characterization.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**. These predictions are based on established chemical shift values for similar structural motifs and spin-spin coupling patterns observed in substituted pyridine and fluorobenzene rings.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-7 (Aldehyde)	10.12	s (singlet)	-
H-2	9.25	d (doublet)	~ 2.3
H-6	9.08	d (doublet)	~ 1.8
H-4	8.55	t (triplet)	~ 2.1
H-2', H-6'	7.80	dd (doublet of doublets)	$J(\text{H,H}) = \sim 8.8, J(\text{H,F}) = \sim 5.4$
H-3', H-5'	7.35	t (triplet)	~ 8.7

Experimental Protocol: ^1H NMR Spectroscopy

This section details the methodology for acquiring a high-resolution ^1H NMR spectrum of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**.

1. Sample Preparation

- Materials:
 - 5-(4-Fluorophenyl)pyridine-3-carbaldehyde** (5-10 mg)
 - Deuterated solvent (e.g., Chloroform- d , CDCl_3 ; or Dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$), 0.6-0.7 mL
 - NMR tube (5 mm diameter, high precision)
 - Pasteur pipette and glass wool
 - Vial for dissolution
- Procedure:
 - Weigh approximately 5-10 mg of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** into a clean, dry vial.

- Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Place a small plug of glass wool into a Pasteur pipette.
- Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.^[1]
- Cap the NMR tube securely.

2. NMR Instrument Parameters

- Spectrometer: 400 MHz (or higher) NMR spectrometer
- Nucleus: ^1H
- Solvent: CDCl_3 (or DMSO-d_6)
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time: 3-4 seconds
- Spectral Width: -2 to 12 ppm
- Referencing: The residual solvent peak (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm) is typically used for calibration.

3. Data Processing

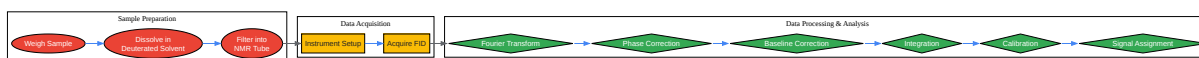
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.

- Perform baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.
- Calibrate the chemical shift scale using the residual solvent peak.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the ¹H NMR analysis process, from sample preparation to final data analysis.



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Caption: Workflow for ¹H NMR Analysis.

Molecular Structure and Proton Assignments

This diagram shows the chemical structure of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde** with the predicted proton assignments.

Caption: Structure of **5-(4-Fluorophenyl)pyridine-3-carbaldehyde**.

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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